![molecular formula C11H15NO3 B8570447 methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
methyl 2-[4-(2-aminoethyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[4-(2-aminoethyl)phenoxy]acetate is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with a carbomethoxymethoxy group and an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-aminoethyl)phenoxy]acetate typically involves the reaction of 4-hydroxybenzaldehyde with methyl chloroformate to form 4-carbomethoxymethoxybenzaldehyde. This intermediate is then subjected to reductive amination with ethanamine under suitable conditions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-[4-(2-aminoethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
methyl 2-[4-(2-aminoethyl)phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-[4-(2-aminoethyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the carbomethoxymethoxy group.
2-(4-Hydroxyphenyl)ethanamine: Contains a hydroxyl group instead of the carbomethoxymethoxy group.
2-(4-Chlorophenyl)ethanamine: Substituted with a chlorine atom instead of the carbomethoxymethoxy group.
Uniqueness
methyl 2-[4-(2-aminoethyl)phenoxy]acetate is unique due to the presence of the carbomethoxymethoxy group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 2-[4-(2-aminoethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12/h2-5H,6-8,12H2,1H3 |
InChI-Schlüssel |
RYNVPGCCNZBBCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


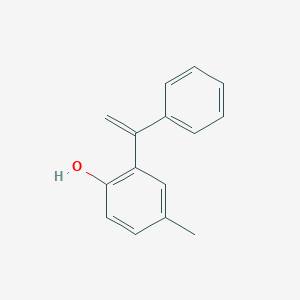
![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)
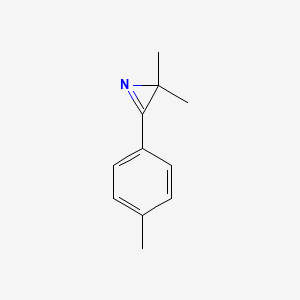
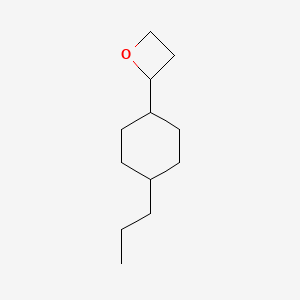
![3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)
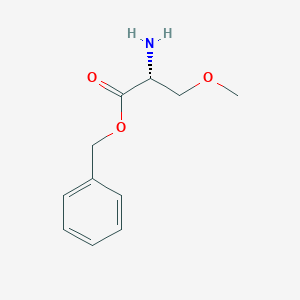



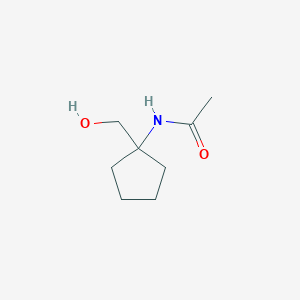

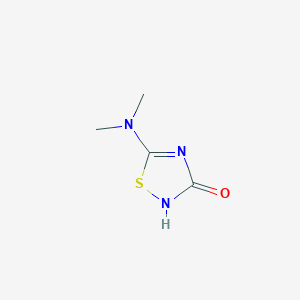
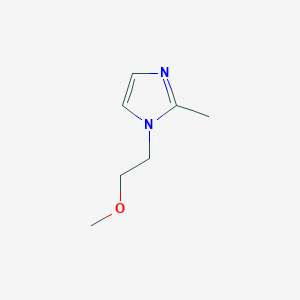
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
